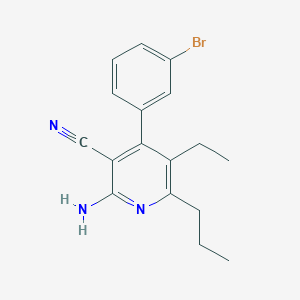

![molecular formula C19H21N3 B5513034 2-氨基-4-(2,5-二甲苯基)-6,7,8,9-四氢-5H-环庚并[b]吡啶-3-腈](/img/structure/B5513034.png)

2-氨基-4-(2,5-二甲苯基)-6,7,8,9-四氢-5H-环庚并[b]吡啶-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of structurally related cyclohepta[b]pyridine-3-carbonitrile derivatives involves multistep chemical reactions, often utilizing specific catalysts or conditions to achieve the desired molecular architecture. For instance, microwave irradiation has been employed to synthesize 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo-[b]-pyran-3-carbonitrile derivatives efficiently without the need for solvents or catalysts (Tu et al., 2002).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction techniques, revealing intricate details about the arrangement of atoms and bonds. For example, the crystal structure of 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile hemihydrate has been elucidated, showcasing the monoclinic space group and specific unit cell dimensions that provide insights into the molecular conformation (Sharma et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of cyclohepta[b]pyridine-3-carbonitrile derivatives encompasses a range of reactions, including alkylation, condensation, and multicomponent reactions. These processes not only modify the molecular structure but also introduce functional groups that significantly influence the compound's chemical properties. For instance, the reactivity towards various reagents and the synthesis of related derivatives highlight the versatility of these compounds in chemical synthesis (Elkholy & Morsy, 2006).

科学研究应用

合成与结构分析

该化合物及其衍生物已通过多种方法合成,包括在乙酸铵存在下环己酮与 2-苄叉马龙腈反应,展示了该化合物对不同试剂(如 DMF-DMA、二硫化碳、尿素等)的反应性。这些过程突出了创造具有不同性质和应用的各种衍生物的多功能性和潜力 (Elkholy & Morsy, 2006)。

通过 X 射线晶体学对相关化合物的结构分析提供了对其分子构型的见解,展示了其潜在的活性形式及其晶体堆积的重要性,该晶体堆积由分子间氢键相互作用稳定。此类研究对于了解这些化合物的化学和物理性质至关重要 (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015)。

催化合成

- 研究描述了 DMAP 催化的三环化合物的新合成,表明催化剂选择在复杂杂环化合物的合成中很重要。这突出了催化在提高反应效率和扩大合成化合物的化学多样性中的作用 (Khashi, Davoodnia, & Rao Lingam, 2015)。

抗菌活性

- 由相关化合物合成的某些衍生物已针对抗菌活性进行了测试,在开发新的抗菌剂中提供了潜在的应用。该研究方向强调了杂环化合物在药物研究中的重要性,以及它们在解决微生物感染治疗挑战方面的潜力 (El-Essawy, Hawatta, Abdel-Megied, & El-Sherbeny, 2010)。

新型合成方法

- 由功能化纳米二氧化硅负载的离子液体催化的多组分合成新方法的开发说明了正在探索用于吡啶-嘧啶及其衍生物的有效合成的创新方法。此类方法强调了高级材料和催化剂在合成复杂分子中的作用 (Rahmani, Mohammadpoor‐Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018)。

属性

IUPAC Name |

2-amino-4-(2,5-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3/c1-12-8-9-13(2)15(10-12)18-14-6-4-3-5-7-17(14)22-19(21)16(18)11-20/h8-10H,3-7H2,1-2H3,(H2,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOJMYVTHQOBJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=C(C(=NC3=C2CCCCC3)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-(2,5-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-(2-{3-oxo-3-[(3-pyridinylmethyl)amino]propanoyl}carbonohydrazonoyl)benzoate](/img/structure/B5512975.png)

![8-fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5512981.png)

![4-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B5513003.png)

![1-(2-chlorophenyl)-4-[(2-cyclopropyl-4-methyl-5-pyrimidinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5513012.png)

![6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-9H-purine](/img/structure/B5513018.png)

![methyl {10-[3-(4-morpholinyl)propanoyl]-10H-phenothiazin-2-yl}carbamate hydrochloride](/img/structure/B5513030.png)

![4-{4-[(4-methoxy-4-phenyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5513032.png)

![1'-benzylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5513037.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-1-propanone](/img/structure/B5513040.png)

![5-(4-methoxyphenyl)-1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5513046.png)

![4-[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one](/img/structure/B5513050.png)